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Introduction

The vascular endothelium forms a dynamic, semi-permeable barrier that is crucial for
maintaining tissue homeostasis by regulating the passage of fluids, solutes, and cells between
the bloodstream and the surrounding tissues.[1][2] Disruption of this endothelial barrier, leading
to increased vascular permeability, is a key pathological feature in a range of conditions
including inflammation, sepsis, and diabetic retinopathy.[3][4] Carbazochrome sodium sulfonate
(CSS), also known as AC-17, is a hemostatic agent recognized for its capillary-stabilizing
properties.[5][6] It has been shown to counteract endothelial barrier dysfunction induced by
various vasoactive agents, making it a valuable tool for investigating the mechanisms of
vascular permeability.[5][7] These application notes provide detailed protocols for studying the
effects of Carbazochrome sodium sulfonate on endothelial barrier function in vitro.

Mechanism of Action

Carbazochrome sodium sulfonate enhances endothelial barrier integrity through multiple
mechanisms. A primary mode of action is the inhibition of agonist-induced phosphoinositide
hydrolysis.[5] Vasoactive agents like thrombin and bradykinin typically trigger the hydrolysis of
phosphatidylinositol, leading to downstream signaling that increases intracellular calcium and
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promotes endothelial cell contraction and gap formation.[5] CSS has been shown to reduce the
formation of inositol triphosphate in response to these agonists, thereby dampening this
permeability-inducing cascade.[5]

Furthermore, CSS exerts a stabilizing effect on the endothelial cytoskeleton and cell-cell
junctions.[5] In cultured endothelial cells, it reverses the formation of actin stress fibers and the
disruption of vascular endothelial (VE)-cadherin at adherens junctions, which are induced by
inflammatory mediators.[5][7] By preserving the integrity of these critical junctional and
cytoskeletal components, CSS helps to maintain a restrictive endothelial barrier.[6][8]
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Proposed Mechanism of Carbazochrome on Endothelial Barrier Function
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Carbazochrome's inhibitory effect on permeability pathways.
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Data Presentation

The following tables summarize the quantitative findings from key in vitro and clinical studies
investigating the effects of Carbazochrome sodium sulfonate.

Table 1: In Vitro Effects of Carbazochrome Sodium Sulfonate on Endothelial Barrier

Dysfunction
. Carbazochrom
Permeability L
Cell Type e (AC-17) Key Findings Reference
Inducer .
Concentration
Reversed the
Porcine Aortic Tryptase, barrier
Endothelial Cells ~ Thrombin, 0.1-1uM dysfunction [5]
(PAECS) Bradykinin induced by the
agonists.
Concentration-
dependently
Porcine Aortic o reduced the
] Bradykinin,
Endothelial Cells ] 0.1-10uM enhancement of [5]
Thrombin o
(PAECS) [3H]inositol
triphosphate
formation.
Reversed the
Porcine Aortic formation of actin
Endothelial Cells  Tryptase 0.1-1uMm stress fibers and [5]
(PAECS) disruption of VE-
cadherin.
) ) ] Did not affect the
Porcine Aortic Ca2+ ionophores
] ] ) enhanced
Endothelial Cells  (ionomycin, 0.1-1uMm ) [5]
endothelial
(PAECs) A23187) .
permeability.

Table 2: Summary of Clinical Studies on Carbazochrome Sodium Sulfonate (CSS) Efficacy
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Ke
Condition Dosage / J L .
) . . Quantitative Conclusion Reference
Studied Administration
Outcomes
Combined
Mean Total Blood o ]
application with
Intravenous Loss (TBL) was )
_ . _ TXA is more
Total Hip and/or topical lower in CSS )
) effective than
Arthroplasty CSS with groups (605.0 - ) [7119]
) ) TXA alone in
(THA) Tranexamic Acid 844.8 mL) vs. ]
reducing blood
(TXA) placebo (1064.9
loss and
mL). ) )
inflammation.
CSS combined
with TXA was
TBL was lower in )
more effective
Total Knee Intravenous CSS groups
_ than TXA alone
Arthroplasty and/or topical (609.92 - 829.23 ) ) [10]
_ in reducing blood
(TKA) CSS with TXA mL) vs. placebo
loss and
(1158.26 mL). _
inflammatory
response.
Shock developed
in 8.9% of the
CSS group vs. Administration of
Dengue 300 mg/day for2 6% in the CSS does not
Hemorrhagic days, then 150 placebo group prevent plasma [11]
Fever mg on day 3 (p=0.44). No leakage or shock
significant in dengue.
difference in
pleural effusion.
Post-ESD
, _ CSsS
Post-Gastric bleeding o )
. ) administration
Endoscopic 100 mg/day occurred in 5.2% ]
_ was not effective
Submucosal intravenously for  of the CSS group ] [12][13]
. . . for preventing
Dissection (ESD) 3 days vs. 3.8% in the
. post-ESD
Bleeding non-CSS group )
bleeding.
(p=0.783).
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Experimental Protocols
Protocol 1: In Vitro Endothelial Permeability Assay

(Transwell Model)

This protocol assesses endothelial barrier function by measuring the passage of a fluorescent
tracer across an endothelial cell monolayer cultured on a semi-permeable membrane.[1]
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Workflow for In Vitro Transwell Permeability Assay
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Transwell permeability assay workflow.

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/14

Tech Support


https://www.benchchem.com/product/b11935121?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Materials:

Endothelial cells (e.g., HUVEC, PAEC)

Endothelial Cell Growth Medium (EGM)

24-well plate with Transwell inserts (e.g., 0.4 um pore size)

Carbazochrome sodium sulfonate hydrate (CSS)

Permeability-inducing agent (e.g., thrombin, bradykinin, VEGF)

FITC-Dextran (e.g., 70 kDa)

Phosphate-Buffered Saline (PBS)

Fluorescence plate reader

Procedure:

Cell Seeding: Culture endothelial cells on the upper surface of the Transwell inserts at a high
density. Allow cells to grow to a confluent monolayer. Barrier properties typically develop over
3-5 days.

Treatment: a. Gently wash the cell monolayer with pre-warmed PBS. b. Pre-incubate the
cells with various concentrations of CSS (e.g., 0.1 - 10 pM) or vehicle control in fresh
medium for 1-2 hours. c. Add the permeability-inducing agent to the upper chamber and
incubate for the desired time (e.g., 30 minutes to 4 hours).

Permeability Measurement: a. After incubation with the permeability agent, add FITC-
Dextran to the upper chamber to a final concentration of 1 mg/mL. b. At various time points
(e.q., 15, 30, 60, 120 minutes), collect a sample from the lower chamber. c. Replace the
collected volume with fresh medium.

Quantification: a. Measure the fluorescence intensity of the samples from the lower chamber
using a plate reader (Excitation: ~485 nm, Emission: ~535 nm). b. Calculate the rate of
tracer passage to determine the permeability coefficient. Compare the rates between control,
agonist-treated, and CSS + agonist-treated groups.
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Protocol 2: Immunofluorescence Staining for VE-
Cadherin and Actin Cytoskeleton

This protocol allows for the visualization of key structural components of the endothelial barrier,
providing qualitative insights into the effects of CSS.[5]
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Workflow for Immunofluorescence Staining
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Immunofluorescence staining workflow.
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Materials:

Endothelial cells cultured on sterile glass coverslips

Treatment agents (CSS, permeability inducer)

4% Paraformaldehyde (PFA) in PBS for fixation

0.1% Triton X-100 in PBS for permeabilization

Blocking buffer (e.g., 1% BSA in PBS)

Primary antibody: anti-VE-cadherin

Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 568) for F-actin staining

Mounting medium with DAPI for nuclear counterstaining

Procedure:

Cell Culture and Treatment: Grow endothelial cells to confluence on glass coverslips. Treat
the cells as described in Protocol 1 (e.g., control, inducer alone, CSS pre-treatment followed
by inducer).

Fixation and Permeabilization: a. Wash cells gently with PBS. b. Fix the cells with 4% PFA
for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells
with 0.1% Triton X-100 for 10 minutes.

Blocking and Staining: a. Wash three times with PBS. b. Block with 1% BSA in PBS for 1
hour to reduce non-specific antibody binding. c. Incubate with the primary anti-VE-cadherin
antibody (diluted in blocking buffer) overnight at 4°C. d. Wash three times with PBS. e.
Incubate with the fluorescently-conjugated secondary antibody and fluorescently-conjugated
phalloidin (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

Mounting and Imaging: a. Wash three times with PBS. b. Mount the coverslips onto glass
slides using mounting medium containing DAPI. c. Image the cells using a fluorescence or
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confocal microscope. Analyze the distribution of VE-cadherin at cell junctions and the
organization of the actin cytoskeleton. Look for continuous junctional staining and cortical
actin in healthy monolayers, versus disrupted junctions and stress fibers in permeabilized
cells.

Conclusion

Carbazochrome sodium sulfonate serves as an effective agent for stabilizing the endothelial
barrier against various inflammatory and vasoactive stimuli. The protocols outlined here provide
robust methods for researchers to investigate the mechanisms of endothelial permeability and
to evaluate the efficacy of potential barrier-protective compounds. By employing both
guantitative permeability assays and qualitative imaging techniques, a comprehensive
understanding of the role of CSS and the regulation of endothelial barrier function can be
achieved.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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